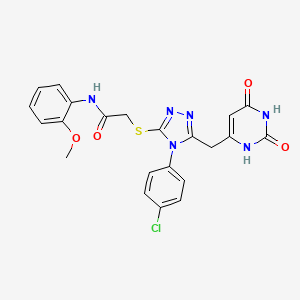
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader family of chemicals that include pyrimidine derivatives, known for their diverse biological activities and chemical properties. The synthesis and study of such compounds are crucial for developing new pharmaceuticals and understanding chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic skeletons such as uracil, thiazole, or triazole derivatives. For example, compounds derived from 6-methyluracil undergo reactions with various halogenated components to form complex structures, including those with acetamide groups (Kataev et al., 2021).
Molecular Structure Analysis
X-ray crystallography and spectroscopy (NMR, IR) are commonly employed to elucidate the molecular structures of such compounds. These techniques confirm the geometry, conformation, and substituent positions, providing insights into the compound's molecular framework (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity for related compounds includes reactions with amines, aldehydes, and halides, leading to a variety of functionalized derivatives. Such reactions are often dependent on the nature of substituents and the presence of catalytic or reactive sites within the molecule (Farouk et al., 2021).
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
Research indicates that derivatives of the chemical structure are crucial intermediates in the synthesis of novel heterocyclic compounds. These derivatives exhibit a range of biological activities, including anti-inflammatory and analgesic properties, which are significant for the development of new therapeutic agents. For example, novel heterocyclic compounds derived from similar structures have been synthesized and shown to possess cyclooxygenase inhibition, along with notable analgesic and anti-inflammatory activities, highlighting their potential as leads for drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Antitumor Activities
Compounds structurally related to the queried chemical have been evaluated for their antioxidant and antitumor activities. For instance, studies have shown that synthesized nitrogen heterocycles exhibit significant antioxidant properties and potential antitumor activities against specific cancer cell lines. This suggests that modifications of the core structure could lead to the development of new anticancer agents with improved efficacy (El-Moneim, El‐Deen, & El-Fattah, 2011).
Enzyme Inhibition for Therapeutic Applications
Research into the applications of such chemical structures includes the exploration of enzyme inhibition for therapeutic purposes. For example, derivatives have been synthesized and tested for their ability to inhibit specific enzymes, such as lipase and α-glucosidase, which are targets for the treatment of conditions like obesity and diabetes, respectively. These studies have identified compounds with potent inhibitory activity, providing a foundation for further drug development (Bekircan, Ülker, & Menteşe, 2015).
Chemical Properties and Reactions
The chemical and physical properties of such compounds, including reactivity and stability, are areas of ongoing research. Investigations into the polymorphism, crystal packing energetics, and tautomeric properties of related dihydropyrimidinium derivatives offer insights into the material science aspects of pharmaceutical development. Understanding these properties is crucial for optimizing the formulation and stability of potential drug candidates (Panini, Venugopala, Odhav, & Chopra, 2014).
特性
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-33-17-5-3-2-4-16(17)25-20(31)12-34-22-28-27-18(10-14-11-19(30)26-21(32)24-14)29(22)15-8-6-13(23)7-9-15/h2-9,11H,10,12H2,1H3,(H,25,31)(H2,24,26,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCZMEGTOSAGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-chlorophenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)-2-phenylacetic acid](/img/structure/B2485633.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2485636.png)
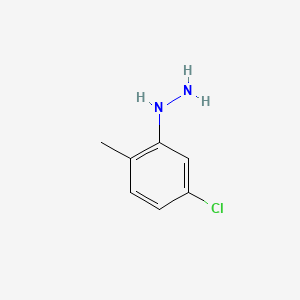
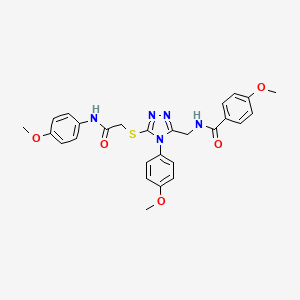
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-(trifluoromethyl)benzoate](/img/structure/B2485642.png)
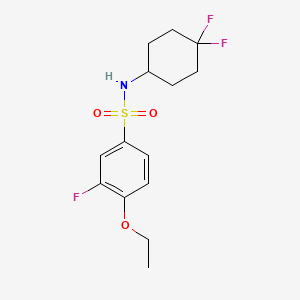
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)
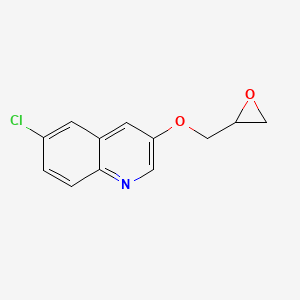
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)


![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)